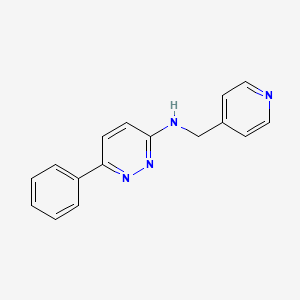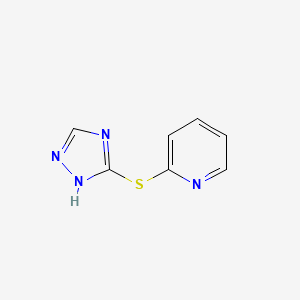![molecular formula C12H13N5O2 B12188868 N-[4-methoxy-3-(tetrazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B12188868.png)
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxamide, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]- (9CI) is a chemical compound with the molecular formula C12H13N5O2 and a molar mass of 259.26 g/mol . This compound features a cyclopropane ring attached to a carboxamide group, with a phenyl ring substituted with a methoxy group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]- (9CI) typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent.
Attachment of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Substitution on the Phenyl Ring: The phenyl ring is substituted with a methoxy group and a tetrazole ring through electrophilic aromatic substitution reactions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxamide, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]- (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The phenyl ring can undergo further substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Cyclopropanecarboxamide, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]- (9CI) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxamide, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]- (9CI) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxamide derivatives: Compounds with similar structures but different substituents on the phenyl ring.
Tetrazole-containing compounds: Molecules that feature the tetrazole ring but differ in other structural aspects.
Uniqueness
Cyclopropanecarboxamide, N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]- (9CI) is unique due to its specific combination of a cyclopropane ring, carboxamide group, methoxy-substituted phenyl ring, and tetrazole ring. This unique structure may confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C12H13N5O2 |
|---|---|
Molecular Weight |
259.26 g/mol |
IUPAC Name |
N-[4-methoxy-3-(tetrazol-1-yl)phenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C12H13N5O2/c1-19-11-5-4-9(14-12(18)8-2-3-8)6-10(11)17-7-13-15-16-17/h4-8H,2-3H2,1H3,(H,14,18) |
InChI Key |
ALEWBDGKZOHJEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2CC2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(1,3-benzodioxol-5-yl)-2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]acetamide](/img/structure/B12188803.png)
![6-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12188806.png)
![N-{4-[(6-bromo-4-oxoquinazolin-3(4H)-yl)acetyl]phenyl}acetamide](/img/structure/B12188811.png)

![N-[(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycylglycyl-4-chlorophenylalanine](/img/structure/B12188820.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetamide](/img/structure/B12188821.png)
![3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B12188823.png)
![6-methoxy-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B12188826.png)


![3,5-dimethyl-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide](/img/structure/B12188842.png)
![N-(4-chlorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B12188848.png)

